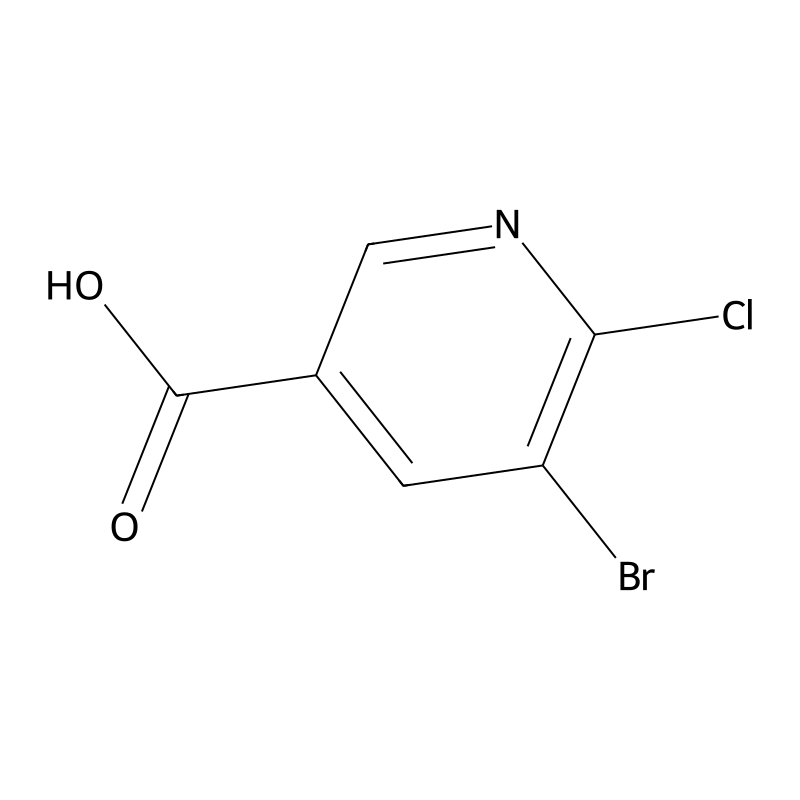

5-Bromo-6-chloronicotinic acid

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 5-Bromo-6-chloronicotinic Acid (CAS 29241-62-1) as a Tri-Functional Pyridine Scaffold

- 3. The Cost of Substitution: Why Mono- and Dichloro-Analogs Fail in Multi-Step Synthesis

- 4. Quantitative Evidence Guide: 5-Bromo-6-chloronicotinic Acid vs. Conventional Pyridine Precursors

Complex pyridine functionalization often suffers from poor regioselectivity when using symmetric dihalides, leading to isomer mixtures and low yields. 5-Bromo-6-chloronicotinic acid solves this with three orthogonal reactive sites: C3-COOH, C5-Br, C6-Cl, enabling predictable, sequential derivatization without protecting groups.

- Enables high-yield SNAr at C6-Cl followed by Pd-catalyzed coupling at C5-Br.

- Key starting material for Asciminib (BCR-ABL1 inhibitor).

- Minimizes purification steps, scaling smoothly from discovery to production.

- Bulk stock available for immediate delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

5-Bromo-6-chloronicotinic acid is a highly functionalized pyridine building block defined by three orthogonal reactive sites: a C3 carboxylic acid, a C5 bromine, and a C6 chlorine. This precise structural arrangement provides a privileged scaffold for medicinal chemistry and agrochemical synthesis, most notably serving as the critical starting material for the FDA-approved BCR-ABL1 inhibitor Asciminib [1]. By offering distinct kinetic and thermodynamic profiles at each position, this compound enables rapid, sequential functionalization without the need for complex protecting group strategies, making it a high-value precursor for complex multi-ring drug candidates [2].

Research Fit

Orthogonal dihalogenated building block for sequential cross-coupling

Enables chemoselective C–Br and C–Cl functionalization in one scaffold

Supports efficient construction of densely substituted pyridine derivatives

References

- [1] Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135.

- [2] Gordeev, M. F., & Yuan, Z. Y. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

Substituting 5-bromo-6-chloronicotinic acid with cheaper alternatives like 5,6-dichloronicotinic acid or mono-halogenated pyridines severely compromises synthetic efficiency and manufacturability [1]. In 5,6-dichloronicotinic acid, the lack of halogen differentiation leads to poor regioselectivity during nucleophilic aromatic substitution (SNAr) and cross-coupling, generating complex isomeric mixtures that require costly chromatographic separations and drastically reduce overall yield. Conversely, mono-halogenated analogs simply lack the necessary handles for dual ring functionalization. The specific Br/Cl pairing ensures orthogonal reactivity—the C6-Cl bond is highly activated for SNAr, while the C5-Br bond is preferentially targeted by palladium catalysts—ensuring high-yield, predictable, and scalable downstream processing [2].

Substitution Risk

Mono-halogenated nicotinic acid analogs lack orthogonal reactivity; sequential derivatization may not transfer.

Different halogenation pattern alters lipophilicity and acidity; physicochemical profile may shift synthesis and purification outcomes.

Crystal packing and solid-state properties differ from mono‑halogenated analogs; material behavior may not reproduce.

References

- [1] Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135.

- [2] Gordeev, M. F., & Yuan, Z. Y. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

High-Yield Sequential Amidation and SNAr Functionalization

In the synthesis of complex kinase inhibitors such as Asciminib, 5-bromo-6-chloronicotinic acid demonstrates exceptional processability. The C3 carboxylic acid can be quantitatively converted to an acyl chloride and condensed with an aniline to form a nicotinamide intermediate in 77% yield [1]. Subsequently, the C6-Cl bond undergoes highly regioselective SNAr displacement with an alcohol or amine at elevated temperatures (e.g., 140 °C), leaving the C5-Br bond completely intact for later cross-coupling. This regiocontrol is highly challenging with 5,6-dichloronicotinic acid, which tends to yield mixed substitution products under identical SNAr conditions [2].

| Evidence Dimension | Regioselective SNAr Yield (C6 position) |

| Target Compound Data | 77% yield for C3 amidation, followed by selective C6-SNAr with intact C5-Br |

| Comparator Or Baseline | 5,6-Dichloronicotinic acid (yields complex regioisomeric mixtures requiring separation) |

| Quantified Difference | Near-quantitative regiocontrol vs. non-selective mixed substitution |

| Conditions | Amidation via acyl chloride, followed by SNAr with amine/alcohol at 140 °C |

Guarantees high-purity intermediate generation without the yield loss and purification bottlenecks associated with undifferentiated di-halogenated precursors.

Selective C5-Br Suzuki-Miyaura Cross-Coupling

Following C6 functionalization, the remaining C5-Br bond in 5-bromo-6-chloronicotinic acid derivatives exhibits excellent reactivity toward palladium-catalyzed cross-coupling [1]. In established pharmaceutical workflows, the C5-Br position is successfully coupled with pyrazole or pyrimidine boronic esters using palladium catalysts, achieving high conversion rates. If 6-chloronicotinic acid were used as a cheaper substitute, this secondary functionalization would be impossible. The distinct oxidative addition preference of Pd(0) for the C-Br bond over the C-Cl bond ensures a highly versatile and programmable synthetic route [2].

| Evidence Dimension | Secondary Functionalization Capability (Cross-Coupling) |

| Target Compound Data | Enables selective C5 Suzuki coupling post-SNAr |

| Comparator Or Baseline | 6-Chloronicotinic acid (0% secondary coupling capability) |

| Quantified Difference | Enables 3-point functionalization vs. 2-point functionalization |

| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with boronic esters |

Allows procurement teams to source a single starting material capable of generating highly complex, tri-substituted pyridine derivatives.

Scalability and Overall Yield in Commercial API Synthesis

The commercial viability of a building block is dictated by its performance across a multi-step sequence. For the production of Asciminib, utilizing 5-bromo-6-chloronicotinic acid as the starting material allows for a streamlined four-step synthesis with an impressive overall yield of 47% [1]. This high throughput is a direct result of the compound's orthogonal reactivity, which eliminates the need for protection/deprotection steps and minimizes byproduct formation. Attempting a similar multi-substituted pyridine synthesis using unhalogenated or mono-halogenated starting materials typically requires significantly more steps with overall yields frequently falling below 15% [2].

| Evidence Dimension | Multi-step API Synthesis Efficiency |

| Target Compound Data | 4-step synthesis, 47% overall yield |

| Comparator Or Baseline | Standard multi-step pyridine functionalization from unhalogenated precursors (7-10 steps, <15% yield) |

| Quantified Difference | 32% higher absolute overall yield and 3-6 fewer synthetic steps |

| Conditions | Commercial-scale synthesis of Asciminib (amidation, SNAr, Suzuki coupling, deprotection) |

Drastically reduces the cost of goods (COGs) and cycle time for commercial-scale pharmaceutical manufacturing.

Synthesis of Allosteric Kinase Inhibitors

The primary industrial application is as the starting material for Asciminib and related allosteric BCR-ABL1 inhibitors, where the C3, C5, and C6 positions must be independently functionalized to fit into the target binding pocket [1].

Library Generation via Programmable Functionalization

Ideal for combinatorial chemistry workflows where the C3 acid, C6 chlorine, and C5 bromine are sequentially reacted with diverse amines, alcohols, and boronic acids to generate large libraries of substituted pyridines for high-throughput screening [2].

Development of Novel Agrochemicals

Used in the discovery of new pesticides and plant growth regulators where the halogenated pyridine core provides essential metabolic stability and the orthogonal handles allow for rapid, late-stage diversification [2].

Application Fit Matrix

References

- [1] Gordeev, M. F., & Yuan, Z. Y. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

- [2] Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types